
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) under controlled conditions. The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile, leading to the substitution of three carbonyl (CO) ligands with acetonitrile ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The process involves careful control of temperature and reaction conditions to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions typically occur under mild heating or at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are new molybdenum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include molybdenum oxides or reduced molybdenum species.
Applications De Recherche Scientifique
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM involves its ability to coordinate with various substrates through its molybdenum center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The acetonitrile and carbonyl ligands play a crucial role in stabilizing the molybdenum center and enabling its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM: Mo(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLTUNGSTEN: W(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLCARBON: C(NCCH3)3(CO)3
Uniqueness
This compound is unique due to its specific coordination environment around the molybdenum center, which imparts distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
15038-48-9 |
|---|---|
Formule moléculaire |
C9H9MoN3O3 |
Poids moléculaire |
303.13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


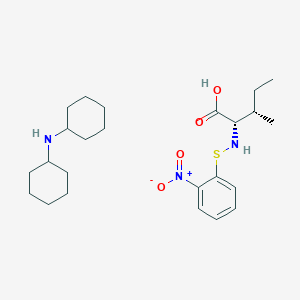
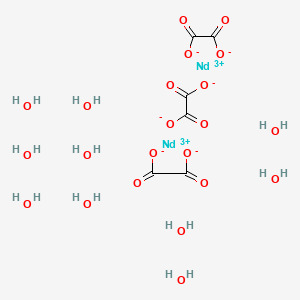

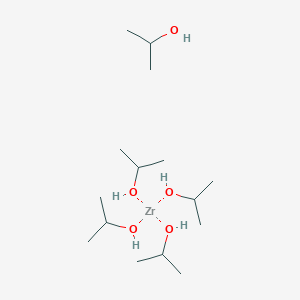
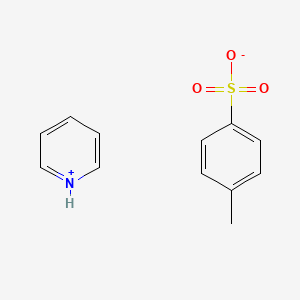
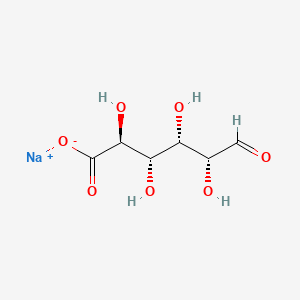

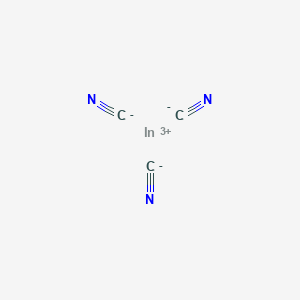
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)

